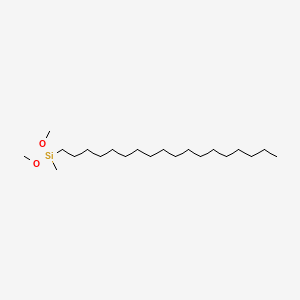

Dimethoxy(methyl)(octadecyl)silane

Description

Properties

IUPAC Name |

dimethoxy-methyl-octadecylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H46O2Si/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(4,22-2)23-3/h5-21H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBCPEZPOCJYHPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[Si](C)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H46O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20991128 | |

| Record name | Dimethoxy(methyl)octadecylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20991128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70851-50-2 | |

| Record name | Dimethoxymethyloctadecylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70851-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, dimethoxymethyloctadecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070851502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dimethoxymethyloctadecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethoxy(methyl)octadecylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20991128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethoxymethyloctadecylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.102 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Dimethoxy(methyl)(octadecyl)silane, a silane coupling agent, has garnered attention in various fields, particularly in biomedical applications. Its unique chemical structure allows it to interact with biological systems, making it a subject of interest for researchers exploring its biological activity. This article aims to provide a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

- Chemical Formula : CHOSi

- Molecular Weight : 362.7 g/mol

The compound features a long hydrophobic octadecyl chain, which enhances its compatibility with lipid environments, making it suitable for various biological applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been utilized in the development of antimicrobial surfaces that can control or kill a broad spectrum of pathogens, including bacteria and viruses . The mechanism of action is believed to involve disruption of microbial cell membranes due to its lipophilic nature.

Cytotoxicity Studies

Several studies have evaluated the cytotoxic effects of this compound on different cell lines. A notable study demonstrated that at certain concentrations, the compound could induce apoptosis in cancer cell lines while exhibiting minimal toxicity to normal cells. This selective cytotoxicity suggests potential applications in targeted cancer therapies.

Case Studies

- Study on Cancer Cell Lines : In vitro experiments conducted on human breast cancer (MCF-7) and liver cancer (HepG2) cell lines showed that treatment with this compound led to a dose-dependent decrease in cell viability. The IC values were determined to be 25 µM for MCF-7 and 30 µM for HepG2 cells, indicating its potential as an anticancer agent .

- Antimicrobial Surface Coatings : A study investigated the application of this compound as a coating on medical devices. The results showed a significant reduction in bacterial colonization on surfaces treated with the silane compound compared to untreated controls .

The biological activity of this compound can be attributed to its ability to modify surface properties and enhance interaction with biological molecules. Its hydrophobic octadecyl chain facilitates membrane penetration, while the methoxy groups can engage in hydrogen bonding with biomolecules.

Table 1: Summary of Biological Activities

Scientific Research Applications

Surface Modification

Dimethoxy(methyl)(octadecyl)silane is primarily used for modifying surfaces to enhance hydrophobicity. It forms a silane layer that repels water, making it suitable for various applications:

- Hydrophobic Coatings : Used in coatings for metals, glass, and ceramics to improve water resistance and reduce fouling.

- Textiles : Applied in fabric treatments to provide water repellency without compromising breathability.

Case Study : A study demonstrated that applying this compound to glass surfaces significantly reduced water adhesion, enhancing the durability of coatings in outdoor environments .

Chemical Intermediate in Silicone Synthesis

This silane acts as an important chemical intermediate in the production of silicones. Its long alkyl chain contributes to the properties of the resulting silicone polymers:

- Silicone Sealants and Adhesives : Used in formulations that require flexibility and durability.

- Silicone Elastomers : Contributes to the mechanical properties of silicone rubber products.

Data Table: Comparison of Silanes in Silicone Applications

| Silane Type | Application Area | Key Properties |

|---|---|---|

| This compound | Sealants, Coatings | Hydrophobic, Flexible |

| Trimethoxysilane | Adhesives | Strong bonding, Less hydrophobic |

| Octyltriethoxysilane | Surface treatments | Excellent adhesion |

Nanotechnology

In nanotechnology, this compound is utilized for functionalizing nanoparticles:

- Nanoparticle Stabilization : Helps stabilize metal and silica nanoparticles in suspension.

- Drug Delivery Systems : Modifies nanoparticle surfaces to enhance drug loading and release profiles.

Case Study : Research indicated that nanoparticles coated with this compound exhibited improved stability and bioavailability when used as drug carriers .

Biomedical Applications

The compound is being explored for its potential in biomedical fields:

- Biomolecule Modification : Enhances the stability and hydrophobicity of proteins and enzymes, which can be crucial for various assays and therapeutic applications.

- Dental Materials : Used in dental adhesives and sealants due to its ability to improve bonding strength while maintaining flexibility.

Data Table: Properties of Silanes in Biomedical Applications

| Application Area | Silane Used | Benefits |

|---|---|---|

| Dental Adhesives | This compound | Improved adhesion and flexibility |

| Drug Delivery | Various silanes including octadecyl | Enhanced stability and bioavailability |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Dimethoxy(methyl)(octadecyl)silane, it is compared to structurally related silanes with varying substituents, chain lengths, and functional groups. Key differences in reactivity, applications, and performance are highlighted below.

Table 1: Structural and Functional Comparison of this compound and Analogues

Key Findings:

Reactivity and Bonding :

- Trimethoxy(octadecyl)silane hydrolyzes faster than dimethoxy derivatives due to its three labile methoxy groups, enabling rapid surface bonding .

- Trichloro(octadecyl)silane exhibits higher reactivity but requires stringent handling due to corrosive HCl byproducts during hydrolysis .

- This compound balances moderate reactivity with hydrolytic stability, making it suitable for controlled surface functionalization .

Hydrophobicity and Applications: The octadecyl chain in this compound and Trimethoxy(octadecyl)silane provides superior hydrophobicity compared to shorter-chain analogues (e.g., Dimethoxy(methyl)silane) . Trichloro(octadecyl)silane forms denser monolayers but is less thermally stable than methoxy-substituted silanes .

Chromatographic Performance: ODS phases derived from this compound show higher selectivity for phenolic compounds compared to silica gel columns . Shorter-chain silanes (e.g., Dimethoxy(methyl)silane) lack the necessary hydrophobicity for reverse-phase separations .

Synthetic Flexibility: Dimethyl(octadecyl)silane is synthesized via hydrosilylation of 1-octadecene with dimethylmethoxysilane, yielding a non-reactive silane for lubricants or plasticizers . Functional variants like (3-Chloropropyl)dimethoxy(methyl)silane incorporate reactive handles (e.g., Cl) for covalent bonding in adhesives .

Preparation Methods

General Synthetic Strategies for Alkoxysilanes with Long Alkyl Chains

The synthesis of alkoxysilanes like dimethoxy(methyl)(octadecyl)silane generally follows these approaches:

- Grignard Reagent Method: Reacting alkyl halides with magnesium to form alkylmagnesium halides, which then react with trialkoxysilanes to substitute alkyl groups onto silicon.

- Hydrosilylation (Silicon-Hydrogen Addition) Method: Addition of hydrosilanes to alkenes catalyzed by transition metals to introduce alkyl chains.

- Direct Substitution or Alcoholysis of Chlorosilanes: Reacting chlorosilanes with alcohols or alkoxides to form alkoxysilanes.

- Solventless One-Step Methods: Industrially favorable methods that avoid solvents to simplify purification and improve yield.

These methods have been adapted and optimized depending on the alkyl chain length and desired alkoxysilane structure.

Solventless One-Step Grignard-Based Synthesis

A representative industrial method for synthesizing alkyl methyl dimethoxysilanes, applicable by analogy to octadecyl derivatives, is a solventless one-step Grignard reaction involving:

- Reactants: Methyltrimethoxysilane, octadecyl halide (e.g., octadecyl bromide or chloride), and magnesium powder.

- Catalyst: Small amounts of catalyst (approx. 0.1–0.5% by weight relative to methyltrimethoxysilane).

- Reaction Conditions: Under nitrogen atmosphere, controlled temperature typically around 40–60 °C, with slow addition of alkyl halide.

- Process Steps:

- Mix methyltrimethoxysilane, magnesium powder, and catalyst in a reactor.

- Heat and stir under nitrogen to activate magnesium.

- Slowly add octadecyl halide to the mixture.

- Maintain reflux conditions for 30–40 minutes.

- Add remaining halide and continue reaction for another 30–40 minutes.

- Cool, filter to remove magnesium salts, and purify the product.

This method offers advantages such as simplicity, high conversion efficiency, and suitability for industrial scale-up without solvents, which minimizes environmental impact and purification complexity.

Reaction Parameters and Optimization

The reaction parameters critically influence yield and purity:

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Molar ratio (methyltrimethoxysilane : octadecyl halide : Mg) | 1 : 1 : 1–1.5 | Stoichiometric control essential |

| Catalyst loading | 0.1% – 0.5% (w/w of methyltrimethoxysilane) | Catalyst promotes magnesium activation |

| Temperature | 40 – 60 °C | Controlled to avoid side reactions |

| Reaction time | 60 – 80 minutes | Includes staged addition of halide |

| Atmosphere | Nitrogen (inert) | Prevents oxidation and moisture interference |

Purification and Yield Data

Industrial synthesis emphasizes continuous separation and recycling of byproducts:

| Step | Description | Outcome |

|---|---|---|

| Continuous separation | Removal of high-boiling impurities | Enhances product purity |

| Methanol treatment | Converts residual chlorides or byproducts | Improves product stability |

| Recycling low-boiling fractions | Returned to reactor to improve yield | Increases overall material efficiency |

Yields reported for similar methyl dimethoxysilanes via solventless Grignard methods exceed 80%, with product purity above 95% after filtration and distillation.

Summary Table of Preparation Methods

| Method | Reactants | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Solventless Grignard (One-step) | Methyltrimethoxysilane, octadecyl halide, Mg powder | 40–60 °C, N2 atmosphere, 60–80 min | High yield, simple, solvent-free | Requires careful Mg activation |

| Hydrosilylation | Methyl dimethoxysilane hydride, octadecene | Pt catalyst, mild heating | Selective alkylation | Catalyst cost, side reactions |

| Alcoholysis of chlorosilane | Methyl(chloro)(octadecyl)silane + methanol | Room temp to reflux | Straightforward | Handling corrosive chlorosilanes |

Research Findings and Industrial Relevance

- The solventless Grignard method is favored industrially for its operational simplicity and environmental benefits.

- Catalyst choice and magnesium activation are critical for high conversion.

- Reaction temperature control prevents side reactions such as polymerization or incomplete substitution.

- Continuous purification and recycling steps improve overall process economy.

- Although direct literature on octadecyl derivatives is limited, analogous methods for cyclohexyl and other alkyl dimethoxysilanes have been validated, supporting the applicability of these methods.

Q & A

Q. What are the optimal synthetic routes for preparing high-purity dimethoxy(methyl)(octadecyl)silane?

- Methodological Answer : Synthesis can be optimized via two primary approaches:

- Classical Heating : Reaction of octadecyldimethylchlorosilane or octadecyldimethyl(dimethylamino)silane with silica under controlled temperature (e.g., 80–120°C) and inert atmosphere .

- Microwave-Assisted Grafting : Reduces reaction time (e.g., 30–60 minutes) and enhances grafting density by up to 20% compared to conventional methods. Microwave conditions (e.g., 100–150 W) improve silane dispersion on silica surfaces .

Table 1 : Comparison of Synthetic Routes

| Method | Grafting Density (molecules/nm²) | Time (h) | Key Advantage |

|---|---|---|---|

| Classical Heating | ~3.0 | 24–48 | Reproducibility |

| Microwave Irradiation | ~3.6 | 0.5–1 | Efficiency, reduced byproducts |

Q. How is this compound utilized in HPLC stationary phases?

- Methodological Answer : The compound forms hydrophobic C18 phases for reversed-phase HPLC. Key steps include:

- Column Preparation : Silanization of silica particles (1.5–10 µm diameter) via covalent bonding under anhydrous conditions.

- Performance Validation : Tested using standard mixtures (e.g., alkylbenzenes) to measure retention time reproducibility (<2% RSD) and plate count (>20,000 plates/m) .

- Application : Effective for separating nonpolar analytes (e.g., acetaldehyde-DNPH derivatives) with acetonitrile as the optimal eluent (87.6% recovery) .

Q. What role does this compound play in surface functionalization?

- Methodological Answer : It enhances hydrophobicity and adsorption capacity in materials science:

- Procedure : Graft onto TiO₂ or γ-Fe₂O₃ nanoparticles via supercritical CO₂ (scCO₂) at 40–60°C and 100–150 bar. Achieves dense monolayers (~3.0 molecules/nm²) .

- Case Study : Used with tri-methoxy-(octadecyl)silane (OTMS) for melamine adsorption, achieving 95% reversibility due to extended methyl group interactions .

Table 2 : Adsorption Efficiency by Silane Type

| Silane Coupling Agent | Functional Group | Adsorption Reversibility (%) |

|---|---|---|

| OTMS (Octadecyl) | Extended methyl | 95 |

| PTMS (Propyl) | Short methyl | 70 |

| TESPN (Nitrile) | Nitrile | 65 |

Advanced Research Questions

Q. How do grafting parameters (pressure, temperature, silane chain length) influence monolayer density?

- Methodological Answer :

- Chain Length : Longer alkyl chains (e.g., octadecyl) yield higher grafting density (~3.0 molecules/nm²) vs. trialkylmonoalkoxysilanes (~1.5 molecules/nm²) due to steric and kinetic factors .

- Temperature/Pressure : Optimal scCO₂ conditions (50°C, 120 bar) maximize silane diffusion into nanoparticle pores. Deviations >10% reduce grafting by 15–30% .

- Validation : Use XPS or TGA to quantify grafted silane. For example, TGA mass loss of 8–12% corresponds to monolayer coverage .

Q. What mechanisms explain the superior extraction efficiency of acetonitrile with octadecyl silane phases?

- Methodological Answer :

- Solvent Polarity : Acetonitrile (dielectric constant 37.5) disrupts hydrophobic interactions between DNPH derivatives and C18 phases more effectively than methanol or ethanol .

- Kinetic Analysis : Extraction efficiency (87.6% with acetonitrile vs. <70% with others) correlates with solvent elution strength (e.g., Snyder’s solvent selectivity model) .

- Experimental Design : Compare recovery rates using spiked mineral water samples (10–100 ppb acetaldehyde) and GC-FID validation (LOD: 0.5 ppb) .

Q. How does this compound stability impact its application in high-temperature catalysis?

- Methodological Answer :

- Thermal Stability : Decomposition onset at ~250°C (TGA data). For catalytic uses (e.g., copper-mediated amide dehydration), maintain reactions below 200°C to prevent silane degradation .

- Hydrolytic Sensitivity : Moisture exposure forms silanols, reducing reactivity. Use anhydrous solvents (e.g., THF) and molecular sieves in reaction setups .

- Safety Protocol : Handle under N₂ atmosphere with PPE (gloves, goggles) and monitor vapor exposure (OSHA PEL: 50 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.